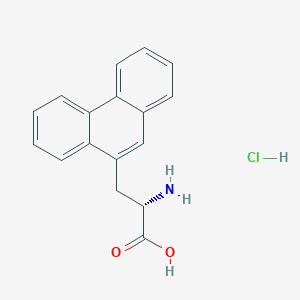
(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride is a chiral amino acid derivative with a phenanthrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenanthrene and other reagents.
Formation of Intermediate: Phenanthrene is functionalized to introduce the necessary functional groups. This step may involve reactions such as bromination, followed by substitution reactions to introduce the amino and carboxyl groups.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-2-Amino-3-(phenanthren-9-yl)propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be used to modify the phenanthrene ring or the amino acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the phenanthrene ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while substitution reactions can introduce various functional groups onto the phenanthrene ring.
Scientific Research Applications
(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The phenanthrene moiety can intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the amino acid component can interact with enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(phenanthren-9-yl)propanoic acid: This compound is similar but lacks the hydrochloride salt form.
Phenanthrene derivatives: Other phenanthrene-based compounds with different functional groups.
Uniqueness
(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride is unique due to its combination of a chiral amino acid and a phenanthrene moiety. This dual functionality allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16ClNO2 |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(2S)-2-amino-3-phenanthren-9-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C17H15NO2.ClH/c18-16(17(19)20)10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15;/h1-9,16H,10,18H2,(H,19,20);1H/t16-;/m0./s1 |
InChI Key |
KCJOEWYMBYXALV-NTISSMGPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















